

ONO-8590580: Application Notes and Protocols for Studying Synaptic Plasticity

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Compound of Interest

Compound Name: ONO-8590580

Cat. No.: B609755

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8590580 is a novel, potent, and selective negative allosteric modulator (NAM) of the GABA-A $\alpha 5$ receptor.[1][2][3] GABA-A receptors containing the $\alpha 5$ subunit are highly expressed in the hippocampus, a brain region critical for learning and memory.[1][4] These receptors are negatively involved in memory processes, and their inhibition has been shown to enhance cognitive function.[1][5] **ONO-8590580** offers a promising tool for investigating the role of GABA-A $\alpha 5$ receptors in synaptic plasticity and for the development of therapeutics targeting cognitive disorders.[2][3] These application notes provide a summary of the key characteristics of **ONO-8590580** and detailed protocols for its use in studying synaptic plasticity.

Data Presentation

Table 1: In Vitro Pharmacology of ONO-8590580

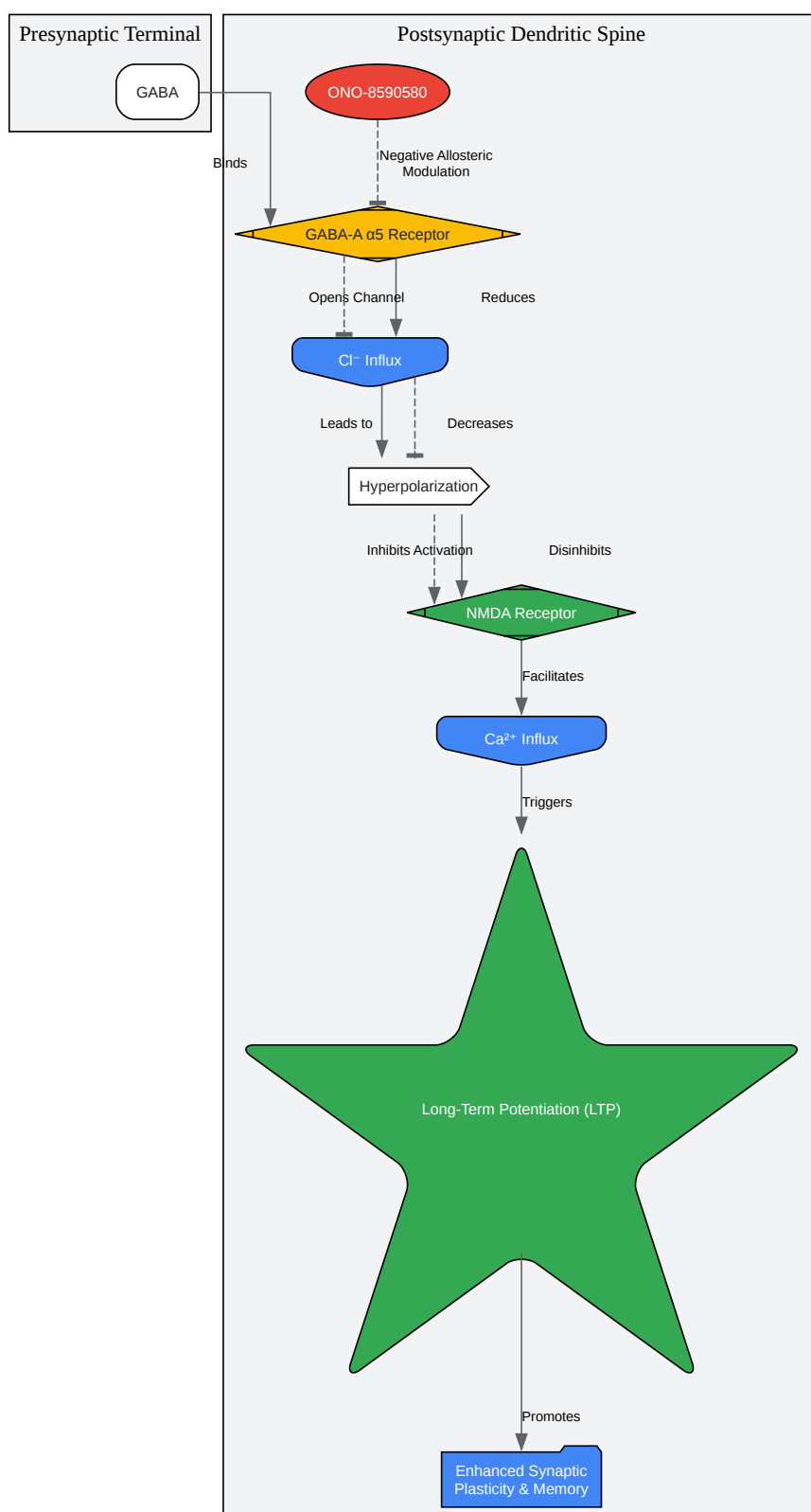
Parameter	Value	Species/System	Reference
Binding Affinity (K _i)	7.9 nM	Recombinant Human α5-containing GABA- A Receptors	[1] [4] [5]
Functional Activity (EC ₅₀)	1.1 nM	GABA-induced Cl ⁻ channel activity	[1] [4] [5]
Maximum Inhibition	44.4%	GABA-induced Cl ⁻ channel activity	[1] [4] [5]
LTP Enhancement	300 nM	Rat Hippocampal Slices	[1] [4]

Table 2: In Vivo Characterization and Efficacy of ONO-8590580 in Rats

Experiment	Dosing (p.o.)	Key Findings	Reference
Receptor Occupancy	1-20 mg/kg	40-90% occupancy of hippocampal GABA-A $\alpha 5$ receptors 1 hour post-administration.	[1] [4] [5]
Passive Avoidance Test	3-20 mg/kg	Significantly prevented MK-801-induced memory deficits.	[1] [4]
Eight-Arm Radial Maze Test	20 mg/kg	Improved cognitive deficits induced by scopolamine and MK-801; efficacy was equal to or greater than 0.5 mg/kg donepezil.	[1] [4] [5]
Elevated Plus Maze Test	20 mg/kg	No anxiogenic-like effects observed.	[1] [4] [5]
Pentylenetetrazole-induced Seizure Test	20 mg/kg	No proconvulsant effects observed.	[1] [4] [5]

Signaling Pathways and Experimental Workflows

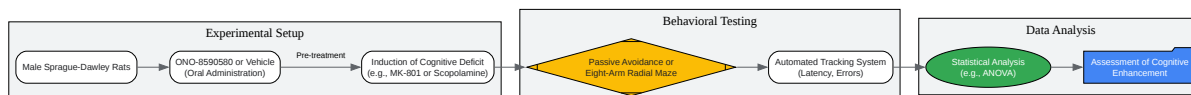
Signaling Pathway of ONO-8590580 in Enhancing Synaptic Plasticity



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Caption: **ONO-8590580** enhances synaptic plasticity by negatively modulating GABA-A $\alpha 5$ receptors.

Experimental Workflow for In Vivo Cognitive Testing



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Caption: Workflow for assessing the pro-cognitive effects of **ONO-8590580** in rodent models.

Experimental Protocols

Protocol 1: Ex Vivo Electrophysiology - Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol is based on the methodology that demonstrated **ONO-8590580** enhances tetanus-induced LTP in the CA1 region of the hippocampus.^{[1][4]}

1. Materials and Reagents:

- Male Sprague-Dawley rats (6-8 weeks old)
- Artificial cerebrospinal fluid (ACSF)
- **ONO-8590580**
- Dissection tools
- Vibratome
- Recording chamber with perfusion system

- Bipolar stimulating electrode
- Glass recording microelectrode
- Amplifier and data acquisition system

2. Procedure:

- Slice Preparation:
 - Anesthetize and decapitate the rat.
 - Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
 - Prepare 400 μm thick transverse hippocampal slices using a vibratome.
 - Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
- Recording Setup:
 - Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at 30-32°C.
 - Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
- Baseline Recording:
 - Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single pulses every 30 seconds.
- Drug Application:
 - Perfuse the slice with ACSF containing 300 nM **ONO-8590580** for at least 20 minutes prior to LTP induction.
- LTP Induction:

- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).
- Post-HFS Recording:
 - Continue recording fEPSPs for at least 60 minutes after HFS to monitor the potentiation.
- Data Analysis:
 - Measure the slope of the fEPSP.
 - Normalize the fEPSP slope to the pre-HFS baseline.
 - Compare the degree of potentiation between **ONO-8590580**-treated and vehicle-treated slices.

Protocol 2: In Vivo Behavioral Assessment - Passive Avoidance Test

This protocol is designed to assess the effect of **ONO-8590580** on long-term memory in a fear-motivated task.^{[1][4]}

1. Apparatus:

- A two-compartment passive avoidance apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

2. Procedure:

- Habituation and Drug Administration:
 - Administer **ONO-8590580** (3-20 mg/kg, p.o.) or vehicle to the rats.
 - After a set pre-treatment time (e.g., 60 minutes), proceed to the acquisition trial.
- Acquisition Trial (Day 1):

- Place the rat in the light compartment, facing away from the door.
- After a brief acclimatization period (e.g., 60 seconds), the guillotine door opens.
- When the rat enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
- Record the latency to enter the dark compartment.
- Return the rat to its home cage.
- Retention Trial (Day 2):
 - 24 hours after the acquisition trial, place the rat back into the light compartment.
 - Open the guillotine door and record the latency to enter the dark compartment (step-through latency), with a cut-off time (e.g., 300 seconds). No foot shock is delivered in this trial.
- Data Analysis:
 - Compare the step-through latencies between the **ONO-8590580**-treated and vehicle-treated groups. A longer latency indicates better memory of the aversive experience.

Protocol 3: In Vivo Behavioral Assessment - Eight-Arm Radial Maze Test

This protocol assesses spatial working and reference memory and is used to evaluate the pro-cognitive effects of **ONO-8590580**.^{[1][4]}

1. Apparatus:

- An eight-arm radial maze with a central platform from which eight arms radiate outwards. Food rewards can be placed at the end of the arms.

2. Procedure:

- Habituation and Food Restriction:

- Rats are typically food-restricted to 85-90% of their free-feeding body weight to motivate them to search for food rewards.
- Habituate the rats to the maze by allowing them to freely explore and find food rewards in all arms for several days.
- Training:
 - Once habituated, begin training trials where only a subset of arms (e.g., four out of eight) are baited with a food reward. The set of baited arms remains consistent for each rat across days.
- Drug Administration and Cognitive Impairment:
 - Administer **ONO-8590580** (20 mg/kg, p.o.) or vehicle.
 - After a set pre-treatment time, administer a cognitive impairing agent such as scopolamine or MK-801.^[1]
- Testing Trial:
 - Place the rat on the central platform and allow it to explore the maze for a set duration or until all baited arms have been visited.
 - Record the sequence of arm entries.
- Data Analysis:
 - Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
 - Reference Memory Errors: Entry into an arm that has never been baited.
 - Total Latency: Time taken to complete the task.
 - Compare the number of errors and latency between the **ONO-8590580**-treated and vehicle-treated groups. A reduction in errors and latency indicates improved cognitive performance.

Safety and Handling

ONO-8590580 has demonstrated a favorable safety profile in preclinical studies, with no angiogenic-like or proconvulsant effects observed at cognitively effective doses.[1][4][5] Standard laboratory safety procedures should be followed when handling this compound. For in vivo studies, appropriate vehicles should be used for oral administration.

Conclusion

ONO-8590580 is a valuable pharmacological tool for investigating the role of GABA-A $\alpha 5$ receptors in synaptic plasticity and cognition. Its selectivity and favorable in vivo profile make it a suitable candidate for a range of ex vivo and in vivo studies aimed at understanding the mechanisms of learning and memory and for the preclinical evaluation of novel cognitive enhancers.

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